molecular formula C14H10N2O3S B11508720 5-(Furan-2-ylmethylsulfanyl)-8-nitro-quinoline

5-(Furan-2-ylmethylsulfanyl)-8-nitro-quinoline

Cat. No.: B11508720
M. Wt: 286.31 g/mol
InChI Key: LSXKCFHWDFNYMH-UHFFFAOYSA-N
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Description

5-(Furan-2-ylmethylsulfanyl)-8-nitroquinoline: is a chemical compound with the following structural formula:

C16H9NO3S\text{C}_{16}\text{H}_{9}\text{NO}_3\text{S} C16​H9​NO3​S

It features a quinoline core substituted with a furan group and a nitro group. Quinolines are heterocyclic aromatic compounds known for their diverse applications in various fields.

Preparation Methods

Synthetic Routes::

    Friedländer Synthesis:

Industrial Production:: Industrial-scale production methods may vary, but the above synthetic routes provide a foundation for large-scale synthesis.

Chemical Reactions Analysis

Reactions::

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Substitution: The furan group is susceptible to nucleophilic substitution reactions.

    Reduction: Reduction of the nitro group to an amino group.

    Sulfenylation: Introduction of sulfur-containing groups.

Common Reagents and Conditions::

    Nitration: Nitric acid, sulfuric acid, and heat.

    Sulfenylation: Sulfur reagents (e.g., Lawesson’s reagent).

    Reduction: Catalytic hydrogenation or other reducing agents.

Major Products::
  • Reduction of the nitro group yields the corresponding amino derivative.
  • Sulfenylation results in the desired compound.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of other compounds.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).

    Medicine: Research on its pharmacological effects and potential drug development.

    Industry: May serve as a precursor for dyes, pharmaceuticals, or agrochemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C14H10N2O3S

Molecular Weight

286.31 g/mol

IUPAC Name

5-(furan-2-ylmethylsulfanyl)-8-nitroquinoline

InChI

InChI=1S/C14H10N2O3S/c17-16(18)12-5-6-13(11-4-1-7-15-14(11)12)20-9-10-3-2-8-19-10/h1-8H,9H2

InChI Key

LSXKCFHWDFNYMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])SCC3=CC=CO3

Origin of Product

United States

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